molecular formula C16H29N3O4 B1670751 Diprotin B CAS No. 90614-49-6

Diprotin B

Cat. No. B1670751
CAS RN: 90614-49-6
M. Wt: 327.42 g/mol
InChI Key: NHXZRXLFOBFMDM-AVGNSLFASA-N
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Description

Diprotin B is a dipeptidyl aminopeptidase IV (DPP IV) inhibitor . The apparent competitive inhibition of DPP-IV by the diprotins is a kinetic artifact, derived from the substrate-like nature of tripeptides containing a penultimate proline residue .


Synthesis Analysis

Diprotin B was produced by reciprocal shaking culture of the strain BMF673-RFI for 2 days at 27°C in a medium containing 1% glucose, 1% glycerol, 1% potato starch, 0.5% Polypepton, 0.5% meat extract, 0.5% NaCl, 0.32% CaCO3 and 0.05% silicon oil KM-70 . Inhibitors in 56 liters of culture filtrate were adsorbed on activated charcoal and eluted with 90% aqueous methanol adjusted to pH 2 with 6 N HCl .


Molecular Structure Analysis

The molecular formula of Diprotin B is C16H29N3O4 . Its molecular weight is 327.42 . The structure of Diprotin B contains a total of 52 bond(s) There are 23 non-H bond(s), 3 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s) and 1 Pyrrolidine(s) .


Chemical Reactions Analysis

Diprotin B is a dipeptidyl aminopeptidase IV (DPP IV) inhibitor . The apparent competitive inhibition of DPP-IV by the diprotins is a kinetic artifact, derived from the substrate-like nature of tripeptides containing a penultimate proline residue .


Physical And Chemical Properties Analysis

Diprotin B is a white to off-white solid . Its molecular weight is 327.42 and its molecular formula is C16H29N3O4 .

Scientific Research Applications

DPP-IV Inhibition

Diprotin B is a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that degrades glucagon-like peptide 1 (GLP-1) and decreases insulin release . This makes it a valuable tool in the study of metabolic processes and potential treatments for conditions like Type 2 Diabetes Mellitus (T2DM) .

Diabetes Management

Due to its DPP-IV inhibitory activity, Diprotin B has significant potential in the management of T2DM . It can help maintain higher levels of insulin-promoting incretins in the body, thereby aiding in the regulation of blood glucose levels .

Peptide Stability Research

Diprotin B’s interaction with DPP-IV can be used to study the stability of peptides against enzymatic degradation . This can inform the design of more stable therapeutic peptides.

Drug Design and Development

The structural features and inhibitory activity of Diprotin B can guide the design of new DPP-IV inhibitors . These could potentially be more effective or have fewer side effects than current treatments.

Understanding Enzyme Specificity

The interaction between Diprotin B and DPP-IV can provide insights into the enzyme’s specificity . This can help in the design of substrates for other enzymes, broadening our understanding of enzymatic reactions.

Food-Derived Bioactive Peptides

Diprotin B is one of the most potent DPP-IV inhibitory peptides reported . It can be used as a reference compound in the search for new food-derived bioactive peptides with DPP-IV inhibitory activity .

Safety And Hazards

Diprotin B is not classified as hazardous goods . It may be harmful if inhaled, absorbed through skin, or swallowed, and may cause irritation to skin, eyes, and respiratory tract .

Future Directions

Various peptides with inhibitory activity against human dipeptidyl peptidase-IV (hDPP-IV), which degrades glucagon-like peptide 1 (GLP-1) and decreases insulin release, were isolated from synthetic tripeptide mixtures . These results suggested that a peptide might have higher hDPP-IV inhibitory activity because of its higher affinity and stronger resistance to hDPP-IV, which is caused by the introduction of a hydrophobic amino acid at the C-terminal end of its VP or IP sequence .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZRXLFOBFMDM-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920276
Record name N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diprotin B

CAS RN

90614-49-6
Record name L-Valyl-L-prolyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90614-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diprotin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(1-valylpyrrolidin-2-yl)methylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Diprotin B interact with its target, human dipeptidyl peptidase IV (hDPPIV), and what are the downstream effects of this interaction?

A1: Diprotin B (Val-Pro-Leu) acts as a competitive inhibitor of hDPPIV, binding to the enzyme's active site. [, ] This binding prevents hDPPIV from interacting with and cleaving its natural substrates, such as incretin hormones like glucagon-like peptide-1 (GLP-1). [] Inhibiting hDPPIV leads to increased levels of GLP-1, which in turn can improve glycemic control by enhancing insulin secretion and suppressing glucagon release. []

Q2: How does the structure of Diprotin B relate to its activity as an hDPPIV inhibitor? Are there any known structure-activity relationships (SAR)?

A3: Research indicates that the specific amino acid sequence of Diprotin B is crucial for its interaction with hDPPIV. [] Studies comparing Diprotin B (Val-Pro-Leu) with Diprotin A (Ile-Pro-Ile) show that the difference in their amino acid composition at the N-terminal (Valine vs. Isoleucine) contributes to their binding affinities and inhibitory potencies. [] This highlights the importance of specific residues in the peptide sequence for optimal interaction with the active site of hDPPIV.

Q3: Are there any other peptides known to inhibit hDPPIV? How does their inhibitory potency compare to that of Diprotin B?

A4: Yes, several peptides have been identified as hDPPIV inhibitors. [] Diprotin A (Ile-Pro-Ile) is another well-known example. These peptides, including Ile-Pro, Leu-Pro, Val-Pro, and others, exhibit varying degrees of inhibitory potency against DP IV and SOD activity in T lymphocytes. [] Comparing their inhibitory potency requires further investigation under standardized conditions, as different studies utilize varying assay systems and parameters.

Q4: What analytical methods are commonly used to study Diprotin B and its interaction with hDPPIV?

A5: Researchers utilize X-ray crystallography to determine the three-dimensional structures of hDPPIV in complex with inhibitors like Diprotin B. [] This technique helps visualize the binding interactions at the molecular level. Additionally, enzyme kinetic assays using fluorogenic substrates, like Leu-Pro-AMC, are employed to assess the inhibitory potency of Diprotin B and other peptides against hDPPIV. [] These assays quantify the rate of substrate hydrolysis in the presence and absence of inhibitors, providing insights into their mechanism of action and efficacy.

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